molecular formula C20H13N3O3S B2597366 N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide CAS No. 313528-46-0

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide

Cat. No. B2597366
CAS RN: 313528-46-0
M. Wt: 375.4
InChI Key: DLJOWTDTCUWCKU-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential use as an inhibitor in various biological processes. NTB is a small molecule that has a molecular weight of 364.38 g/mol and a chemical formula of C19H12N2O3S.

Scientific Research Applications

Introduction to Naphthalene Derivatives
Naphthalene derivatives, including N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide, are a significant group of nitrogen-containing aromatic heterocycles. These compounds, due to their π-deficient large conjugated planar structure, exhibit a remarkable ability to interact with various biological molecules such as DNAs, enzymes, and receptors via noncovalent bonds. This interaction underpins their extensive potential in medicinal applications. Some naphthalene derivatives have advanced into clinical trials as anticancer agents, and research into their use for other diseases is expanding rapidly. Furthermore, they serve as artificial ion receptors, fluorescent probes, and imaging agents, offering valuable tools for understanding biological processes and evaluating pharmacological properties (Gong et al., 2016).

Exploration of Structural Analogues
Investigations into naphthalene derivatives' structural analogues have led to the discovery of compounds with diverse biological activities. For instance, studies on plastic scintillators have shown that replacing naphthalene with other compounds does not significantly affect their efficiency, highlighting the versatility and potential of naphthalene structures in various applications (Salimgareeva & Kolesov, 2005).

Potential for Repurposed Drug Applications
Nitazoxanide, a compound sharing structural similarities with naphthalene derivatives, exemplifies the potential for repurposing existing drugs. Its broad-spectrum activity against various pathogens highlights the versatility of naphthalene-based structures in developing new therapeutic agents (Bharti et al., 2021).

properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(16-6-3-7-17(11-16)23(25)26)22-20-21-18(12-27-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJOWTDTCUWCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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